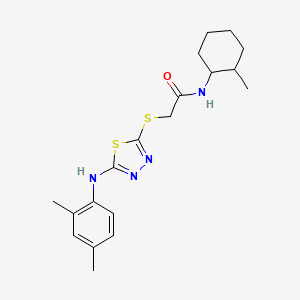
2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring and the substituted acetamide group contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Substitution with 2,4-Dimethylphenylamine: The thiadiazole core is then reacted with 2,4-dimethylphenylamine to introduce the amino group at the 5-position of the thiadiazole ring.
Thioether Formation: The amino-substituted thiadiazole is further reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is reacted with 2-methylcyclohexylamine and acetic anhydride to form the acetamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring or the acetamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under reflux conditions with appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole or acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as conductive polymers or sensors.
Wirkmechanismus
The mechanism of action of 2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the substituted acetamide group allow the compound to bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(2-Methylcyclohexyl)-2-((5-((2,4-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
Compared to similar compounds, 2-((5-((2,4-Dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylcyclohexyl)acetamide exhibits unique properties due to the presence of both the thiadiazole ring and the substituted acetamide group. This combination enhances its biological activity and chemical stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H26N4OS2 |
|---|---|
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-[[5-(2,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C19H26N4OS2/c1-12-8-9-16(14(3)10-12)21-18-22-23-19(26-18)25-11-17(24)20-15-7-5-4-6-13(15)2/h8-10,13,15H,4-7,11H2,1-3H3,(H,20,24)(H,21,22) |
InChI-Schlüssel |
DCACHCSSWIGVIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1NC(=O)CSC2=NN=C(S2)NC3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-azabicyclo[3.3.1]nonane](/img/structure/B15225795.png)
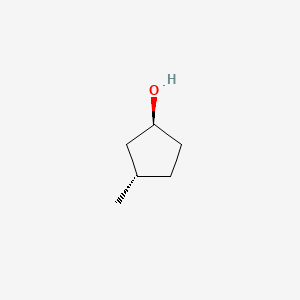
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
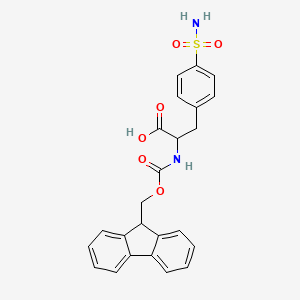
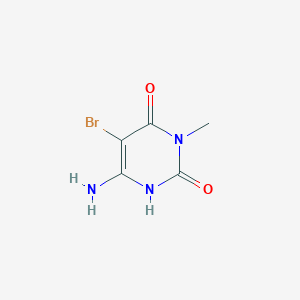
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)



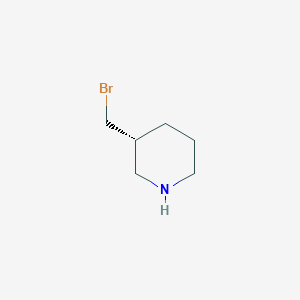
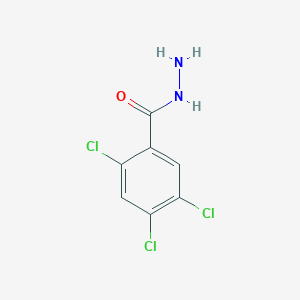
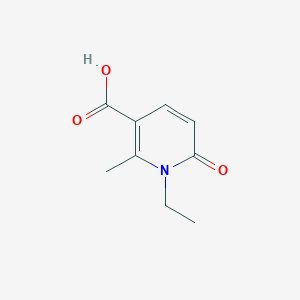
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
